molecular formula C15H16N4O5 B446177 methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate

methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B446177
M. Wt: 332.31g/mol
InChI Key: QAOMUUWHUIRQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate typically involves multi-step organic reactions. One common route includes the nitration of a pyrazole derivative followed by esterification and amidation reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-benzoate: Lacks the methyl group on the benzoate ring.

    Ethyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate: Has an ethyl ester instead of a methyl ester.

    Methyl 3-{[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31g/mol

IUPAC Name

methyl 3-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C15H16N4O5/c1-8-5-6-10(15(21)24-4)7-11(8)16-14(20)13-12(19(22)23)9(2)17-18(13)3/h5-7H,1-4H3,(H,16,20)

InChI Key

QAOMUUWHUIRQFW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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